Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

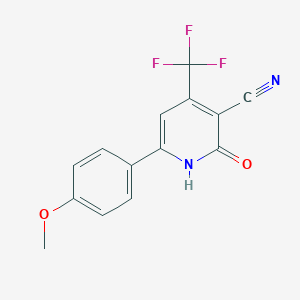

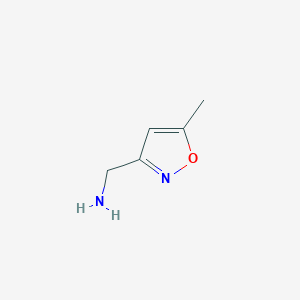

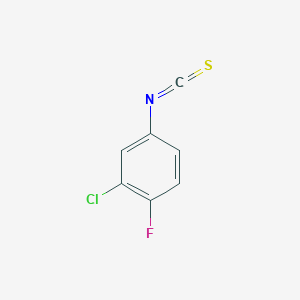

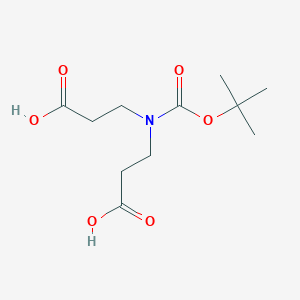

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl group attached to the carboxylate indicates that it is an ester, while the presence of an amino group and a phenyl ring substituted with a methyl group at the 4-position adds to its complexity and potential for chemical reactivity .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a three-component one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similarly, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate was synthesized via an abnormal Beckmann rearrangement . These methods highlight the versatility in the synthesis of pyrazole derivatives, which may be applicable to the synthesis of ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using techniques such as X-ray crystallography and NMR. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic system with specific unit cell parameters and stabilization by intermolecular interactions . These structural analyses are crucial for understanding the three-dimensional conformation and potential interaction sites of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. The amino group in such compounds can be diazotized and coupled with other reagents to afford different heterocyclic systems . Additionally, the presence of reactive sites such as the carboxylate and amino groups allows for further functionalization and the synthesis of complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and reactivity. The compound's spectroscopic properties, such as IR and UV-Vis spectra, can be used to confirm its structure . Moreover, the biological activities of these compounds, such as fungicidal and plant growth regulation activities, are of significant interest .

科学研究应用

Crystal Structure Analysis and Biological Activities :

- Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and analyzed for its crystal structure using X-ray diffraction. This study revealed that the compound exhibits fungicidal and plant growth regulation activities (L. Minga, 2005).

Synthesis for Selective Cyclocondensation :

- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is effective in selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. This process yields ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, important for chemical syntheses (P. S. Lebedˈ et al., 2012).

Fluorescence and Biological Activities :

- A study on Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate revealed its unique reactivity, leading to the synthesis of fluorescent molecules like trifluoromethylated pyrazolo[1,5-a]pyrimidine. These compounds exhibit stronger fluorescence intensity than their methyl analogues and potential as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors (Yan‐Chao Wu et al., 2006).

Corrosion Inhibition :

- Pyranpyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been identified as novel corrosion inhibitors. These compounds show high efficiency in protecting mild steel, which is valuable for industrial applications like pickling processes (P. Dohare et al., 2017).

Antimicrobial and Anticancer Agents :

- Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown significant antimicrobial and anticancer activities. Some of these compounds have exhibited higher anticancer activity than doxorubicin, a reference drug (H. Hafez et al., 2016).

未来方向

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis process. Additionally, the compound’s potential applications in medicinal chemistry, agriculture, and materials chemistry could be investigated .

属性

CAS 编号 |

150011-11-3 |

|---|---|

产品名称 |

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate |

分子式 |

C13H15N3O2 |

分子量 |

245.28 g/mol |

IUPAC 名称 |

ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |

InChI 键 |

HYLAFESEWXPMFD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |

规范 SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)